3-Amino-2,6-dimethylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,6-dimethylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features an amino group at the 3-position and two methyl groups at the 2- and 6-positions on the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dimethylaniline with formamide under acidic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or alkylating agents.
Major Products
Oxidation: Nitro-quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dimethylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinazolin-4(3H)-one
- 3-Aminoquinazolin-4(3H)-one
- 2,6-Dimethylquinazolin-4(3H)-one
Uniqueness
3-Amino-2,6-dimethylquinazolin-4(3H)-one is unique due to the presence of both amino and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other quinazolinone derivatives.
Properties
CAS No. |
85516-81-0 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-amino-2,6-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-6-3-4-9-8(5-6)10(14)13(11)7(2)12-9/h3-5H,11H2,1-2H3 |
InChI Key |
VGBOBZPIBZPNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.